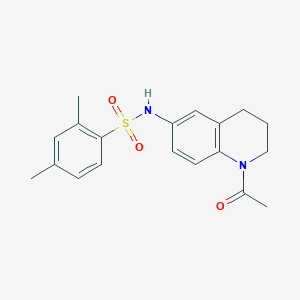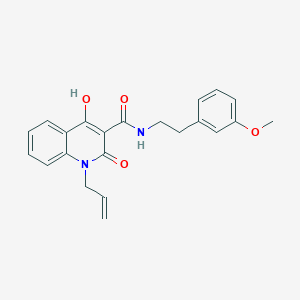
1-allyl-4-hydroxy-N-(3-methoxyphenethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-hydroxy-N-(3-methoxyphenethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis Methods
Heterocyclic compounds like "1-allyl-4-hydroxy-N-(3-methoxyphenethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide" are crucial in the synthesis of complex molecules. Ukrainets et al. (2009) demonstrated a method involving a three-component condensation of 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline, isatin, and malononitrile to yield a spiro compound, highlighting the versatility of these heterocycles in constructing complex architectures (Ukrainets, Red’kin, Sidorenko, & Turov, 2009).
Antimicrobial and Cytotoxic Studies
Research into quinoline derivatives for antimicrobial applications is significant. Desai et al. (2011) synthesized a series of quinazolinone and thiazolidinone compounds, showcasing their potential as antimicrobial agents. This indicates the potential of quinoline derivatives, including compounds structurally related to "this compound", in medicinal applications (Desai, Dodiya, & Shihora, 2011).
Chemical Reactions and Modifications
The study of chemical reactions involving quinoline derivatives is foundational for developing novel compounds. Ukrainets et al. (2014) explored the bromination of quinoline derivatives, revealing insights into their chemical reactivity and potential for further functionalization (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2014).
Fluorescence and Photophysical Properties
Compounds with quinoline cores are also explored for their fluorescence properties. Inada et al. (1972) synthesized naphthalimide derivatives through Claisen rearrangement, studying their fluorescence spectra, which could provide a foundation for designing fluorescent probes or materials based on quinoline derivatives (Inada, Sibazaki, Furukawa, & Okazaki, 1972).
Eigenschaften
IUPAC Name |
4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-13-24-18-10-5-4-9-17(18)20(25)19(22(24)27)21(26)23-12-11-15-7-6-8-16(14-15)28-2/h3-10,14,25H,1,11-13H2,2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQGCSZAXQEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

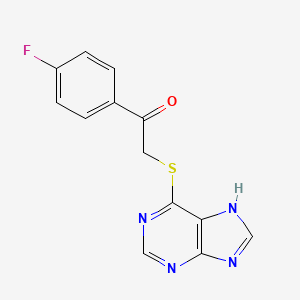
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768385.png)
![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2768388.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2768391.png)
![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)

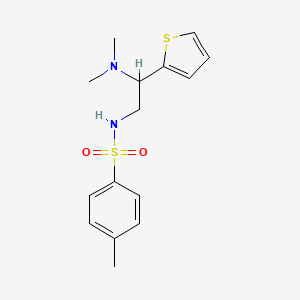
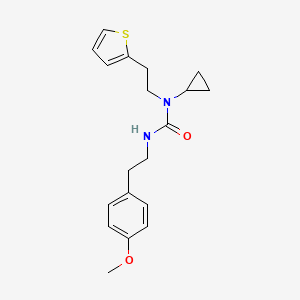
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2768403.png)
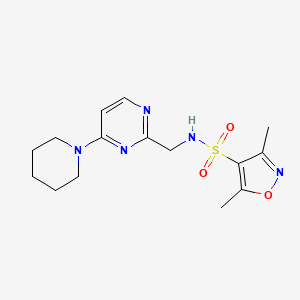
![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)
